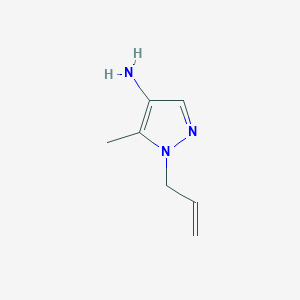

1-Allyl-5-methyl-1H-pyrazol-4-ylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

5-methyl-1-prop-2-enylpyrazol-4-amine |

InChI |

InChI=1S/C7H11N3/c1-3-4-10-6(2)7(8)5-9-10/h3,5H,1,4,8H2,2H3 |

InChI Key |

LQAXMPIZVPBKSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1CC=C)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Allyl 5 Methyl 1h Pyrazol 4 Ylamine and Its Structural Analogs

Historical Perspectives and Evolution of Pyrazole (B372694) Synthesis

The history of pyrazole synthesis dates back to 1883, when German chemist Ludwig Knorr first synthesized a substituted pyrazole by reacting a β-diketone with a hydrazine (B178648) derivative. nih.govmdpi.com This foundational work, known as the Knorr pyrazole synthesis, remains a fundamental and widely used method for constructing the pyrazole ring. youtube.com Shortly after, in 1898, Hans von Pechmann developed another classical method for synthesizing the parent pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org

Over the decades, these initial discoveries have been the subject of extensive research, leading to a significant evolution in synthetic strategies. The core of pyrazole synthesis has traditionally relied on two primary approaches:

Cyclocondensation Reactions: The reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative is the most common and versatile method. nih.govchim.it This approach allows for the introduction of various substituents on the pyrazole ring by choosing appropriately substituted starting materials.

[3+2] Cycloaddition Reactions: This method involves the reaction of a 1,3-dipole, such as a diazo compound, with an alkyne. chim.itmdpi.com

The continuous development in this field has been driven by the need for more efficient, regioselective, and environmentally benign methods to access structurally diverse pyrazole derivatives. mdpi.comijpsjournal.com

Targeted Synthesis of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine Precursors and Key Intermediates

The synthesis of this compound can be envisioned through a retrosynthetic analysis that breaks down the molecule into key precursors. The formation of the substituted pyrazole core is the central step, followed by the introduction of the allyl and amine functionalities.

The construction of the 5-methyl-pyrazol-4-amine core can be achieved through the Knorr pyrazole synthesis or related condensation reactions. A common strategy involves the reaction of a β-ketonitrile with a hydrazine derivative. For instance, the reaction of ethyl 2-cyano-3-oxobutanoate (a β-ketoester derivative) with hydrazine hydrate (B1144303) would lead to the formation of a 5-methyl-3-aminopyrazole derivative. Subsequent modification of the amino group at the 3-position and introduction of an amino group at the 4-position would be necessary.

A more direct approach to a 4-aminopyrazole precursor involves the reaction of a suitably substituted three-carbon component with a hydrazine. For example, the cyclocondensation of (ethoxymethylene)malononitrile with methylhydrazine would yield a 1-methyl-4-cyano-5-aminopyrazole, which could then be further functionalized.

| Reactant 1 | Reactant 2 | Product | Reference |

| 1,3-Diketone | Hydrazine | Substituted Pyrazole | nih.gov |

| α,β-Unsaturated Aldehyde | Hydrazine | Pyrazole (after dehydrogenation) | wikipedia.org |

| Acetylenic Ketones | Hydrazine | Mixture of Regioisomeric Pyrazoles | nih.gov |

This table showcases common condensation reactions for pyrazole ring formation.

The introduction of the allyl and methyl groups can be achieved at different stages of the synthesis.

Methyl Group: The 5-methyl group is typically introduced via the choice of the 1,3-dicarbonyl precursor. For example, using acetylacetone (B45752) or ethyl acetoacetate (B1235776) in the condensation reaction with a hydrazine will result in a pyrazole with a methyl group at the 5-position (or 3-position, depending on the regioselectivity). nih.govwikipedia.org

Allyl Group: The N-allyl group is generally introduced through N-alkylation of a pre-formed pyrazole ring. pharmaguideline.com The NH-pyrazole can be deprotonated with a suitable base to form a pyrazolide anion, which then acts as a nucleophile to attack an allyl halide (e.g., allyl bromide or allyl chloride). pharmaguideline.com The regioselectivity of this alkylation can sometimes be an issue, potentially yielding both N1 and N2-alkylated products, although reaction conditions can often be optimized to favor the desired isomer.

| Reaction Type | Reagents | Purpose |

| N-Alkylation | Pyrazole, Base, Allyl Halide | Introduction of the Allyl Group |

This table outlines the introduction of the allyl substituent.

The introduction of the amino group at the C4 position of the pyrazole ring is a crucial step. Several strategies can be employed:

Reduction of a Nitro Group: A common method involves the electrophilic nitration of the pyrazole ring at the C4 position, followed by the reduction of the resulting 4-nitropyrazole to the corresponding 4-aminopyrazole. chim.it This is a reliable and well-established method.

From a Halogenated Precursor: The amination can also be achieved through nucleophilic aromatic substitution on a 4-halopyrazole. However, pyrazoles are generally electron-rich heterocycles, making them less reactive towards nucleophilic substitution. chim.it More advanced methods, such as the Buchwald-Hartwig amination, which uses a palladium catalyst, have been developed to facilitate the C-N bond formation at the C4 position of pyrazoles. nih.gov

Direct Amination: While less common, direct C-H amination is an emerging area in organic synthesis that could potentially be applied.

| Amination Strategy | Key Steps |

| Reduction of Nitro Group | 1. Nitration at C4, 2. Reduction of the nitro group |

| From Halogenated Precursor | 1. Halogenation at C4, 2. Nucleophilic substitution or cross-coupling amination |

This table summarizes strategies for introducing the amino group at the C4 position.

Modern Synthetic Techniques for Pyrazole Derivatives

Recent advancements in synthetic organic chemistry have provided more efficient and environmentally friendly methods for the synthesis of pyrazole derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. chemicaljournals.compensoft.net The synthesis of pyrazoles is well-suited for microwave irradiation.

The key advantages of MAOS in pyrazole synthesis include:

Rapid Reaction Rates: Condensation reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. dergipark.org.trnih.gov

Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to higher yields of the desired pyrazole. chemicaljournals.com

Solvent-Free Conditions: In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, which aligns with the principles of green chemistry. mdpi.com

For the synthesis of this compound precursors, microwave irradiation could be applied to the initial cyclocondensation step to form the pyrazole ring and potentially to the subsequent N-alkylation and amination steps. nih.govresearchgate.net

| Synthetic Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Potential Advantages of MAOS |

| Pyrazole Ring Formation | Hours to Days | Minutes | Faster reaction, higher yield |

| N-Alkylation | Hours | Minutes | Reduced side products |

This table compares conventional and microwave-assisted approaches for pyrazole synthesis.

Chemoselective Synthetic Protocols

Chemoselectivity is crucial in the synthesis of complex molecules like this compound, which possesses multiple reactive sites. The synthesis of 4-aminopyrazoles often involves multi-step processes where chemoselectivity ensures that the desired functional groups react while others remain intact.

A common strategy for synthesizing 4-aminopyrazoles involves the construction of the pyrazole ring followed by the introduction of the amino group, or vice versa. One established method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. chim.it For the synthesis of 4-aminopyrazole precursors, a β-ketonitrile is often employed. For instance, the condensation of a hydrazine with a β-ketonitrile can yield a 5-aminopyrazole. chim.it Subsequent functionalization at the 4-position can then be achieved.

A four-step synthesis of 3-aryl-substituted 4-aminopyrazoles starting from acetophenones has been reported. This process involves a Claisen condensation, oximation of the resulting enolate, pyrazole formation with hydrazine, and a copper-catalyzed reduction of the nitroso group to the desired amine. bohrium.com This highlights a pathway where the amino group is introduced in the final step.

Furthermore, the regioselective N-alkylation of pyrazoles is a critical step for introducing the allyl group onto the N1 position of the pyrazole ring. A catalyst-free Michael reaction has been demonstrated for the highly regioselective N1-alkylation of 1H-pyrazoles, offering a robust method for synthesizing di-, tri-, and tetra-substituted pyrazoles. acs.org Enzymatic methods for the selective N-alkylation of pyrazoles are also emerging, providing a green alternative to traditional chemical methods. researchgate.netthieme-connect.com

Below is a table summarizing various chemoselective approaches for the synthesis of substituted pyrazoles:

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Knorr Pyrazole Synthesis | Hydrazine and 1,3-dicarbonyl derivatives | Fundamental method for pyrazole ring formation. | chim.it |

| Condensation with β-ketonitriles | Hydrazine and β-ketonitriles | Direct route to 3(5)-aminopyrazoles. | chim.it |

| From Acetophenones | Acetophenones, ethyl formate, hydrazine | A four-step process involving Claisen condensation, oximation, cyclization, and reduction. | bohrium.com |

| Regioselective N-Alkylation | 1H-Pyrazole and electrophile | Catalyst-free Michael addition for selective N1-alkylation. | acs.org |

| Enzymatic N-Alkylation | Pyrazole and haloalkanes | Enzyme-controlled regioselective alkylation. | researchgate.netthieme-connect.com |

Multi-component Reactions (MCRs) in Pyrazole Synthesis

Multi-component reactions (MCRs) have gained significant traction in the synthesis of complex heterocyclic compounds like pyrazoles due to their high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step. researchgate.net These reactions involve the combination of three or more starting materials in a one-pot fashion to form a product that contains portions of all the reactants.

Several MCRs have been developed for the synthesis of pyrazole-containing scaffolds. For instance, a three-component reaction of aldehydes, malononitrile, and phenyl hydrazine under solvent-free conditions has been reported for the synthesis of amino pyrazole derivatives. rsc.org Another notable example is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles from aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. rsc.org

The use of green catalysts and reaction media further enhances the appeal of MCRs. For example, sodium gluconate has been used as a catalyst in a four-component reaction to synthesize fused pyrazoles. rsc.org Similarly, taurine (B1682933) has been employed as a catalyst for the synthesis of dihydropyrano[2,3-c]pyrazoles in water. rsc.org These approaches align with the principles of green chemistry by utilizing biodegradable catalysts and environmentally benign solvents.

The following table provides examples of MCRs used in the synthesis of pyrazole derivatives:

| Number of Components | Reactants | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Three | Aldehydes, malononitrile, phenyl hydrazine | Amino pyrazole derivatives | Solvent-free | rsc.org |

| Four | Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Dihydropyrano[2,3-c]pyrazoles | Sodium gluconate | rsc.org |

| Four | Aldehydes, acyl hydrazides, malononitrile | Densely substituted dihydropyrano[2,3-c]pyrazoles | Taurine in water | rsc.org |

| Three | Phenyl hydrazines, aldehydes, malononitrile | 5-Aminopyrazoles | Sodium p-toluene sulfonate in water | rsc.org |

Challenges and Future Directions in Sustainable Synthesis of Pyrazolamines

While significant progress has been made in the synthesis of pyrazolamines, several challenges remain in developing truly sustainable and green methodologies. Traditional synthetic methods often rely on harsh reaction conditions, hazardous reagents, and volatile organic solvents, which contribute to environmental pollution and safety concerns. benthamdirect.comeurekaselect.com

Current Challenges:

Use of Hazardous Reagents and Solvents: Many conventional methods for pyrazole synthesis involve the use of toxic reagents and solvents. benthamdirect.com The transition to greener alternatives is a primary challenge.

Energy Consumption: Elevated temperatures and long reaction times are common in traditional syntheses, leading to high energy consumption. tandfonline.com

Purification: The purification of the final products can be resource-intensive, often requiring large volumes of solvents for chromatography.

Future Directions:

The future of pyrazolamine synthesis lies in the adoption of green chemistry principles to address the aforementioned challenges. Key areas of focus include:

Green Solvents and Catalysts: The use of water, ionic liquids, and deep eutectic solvents as reaction media is a promising trend. thieme-connect.comthieme-connect.com The development of recyclable and biodegradable catalysts will further enhance the sustainability of these processes. researchgate.net

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have emerged as energy-efficient alternatives to conventional heating. tandfonline.comnih.gov These techniques can significantly reduce reaction times and improve yields.

Flow Chemistry: Continuous flow reactors offer several advantages over batch processes, including better heat and mass transfer, improved safety, and the potential for automation and scalability.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. researchgate.netthieme-connect.com Enzymes offer high selectivity and operate under mild conditions, making them an attractive option for the sustainable synthesis of pyrazolamines.

Atom Economy: The design of synthetic routes with high atom economy, such as MCRs, will continue to be a priority to minimize waste generation. researchgate.net

By focusing on these future directions, the chemical community can develop more sustainable and environmentally friendly methods for the synthesis of this compound and other valuable pyrazole derivatives.

Chemical Reactivity and Derivatization Strategies of 1 Allyl 5 Methyl 1h Pyrazol 4 Ylamine

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophiles is significantly influenced by the nature and position of its substituents. In 1-Allyl-5-methyl-1H-pyrazol-4-ylamine, the 4-amino group is a potent activating group, directing electrophilic attack to specific positions by donating electron density into the ring through resonance.

The general mechanism for electrophilic aromatic substitution involves an initial attack by an electrophile on the electron-rich aromatic ring, leading to a resonance-stabilized carbocation intermediate known as a sigma complex. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com For pyrazole systems, the C4 position is typically electron-rich and most susceptible to electrophilic attack. However, in this molecule, the C4 position is already substituted. The strong electron-donating nature of the 4-amino group increases the nucleophilicity of the adjacent C3 and C5 positions. Given that the C5 position is occupied by a methyl group, electrophilic substitution is predicted to occur predominantly at the C3 position.

Common electrophilic substitution reactions such as halogenation, nitration, and sulfonation can be envisioned at the C3 position, although specific studies on this compound are not widely documented. The outcomes of these reactions are generally influenced by steric hindrance from the adjacent N-allyl group.

| Reaction Type | Typical Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂, Acetic Acid | 1-Allyl-3-bromo-5-methyl-1H-pyrazol-4-ylamine |

| Nitration | HNO₃, H₂SO₄ | 1-Allyl-5-methyl-3-nitro-1H-pyrazol-4-ylamine |

| Sulfonation | Fuming H₂SO₄ | 1-Allyl-4-amino-5-methyl-1H-pyrazole-3-sulfonic acid |

Nucleophilic Reactivity at the Amine Functionality

The primary amine at the C4 position is a key site for nucleophilic reactions, allowing for extensive derivatization.

Formation of Imine and Hydrazone Derivatives

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is a cornerstone in the synthesis of various heterocyclic systems. The reaction of 1-aminopyrazole with aldehydes and ketones has been explored to generate novel Schiff bases. ijarse.com Similarly, 4-aminopyrazoles can be expected to react with a variety of carbonyl compounds under standard conditions, typically involving acid or base catalysis, to yield the corresponding N-(1-allyl-5-methyl-1H-pyrazol-4-yl)imines. While the term hydrazone is also mentioned, it is important to note that hydrazones are typically formed from hydrazines. The reaction of the primary amine of the title compound with carbonyls correctly yields imines.

Acylation and Sulfonylation Studies

The nucleophilic amine can be readily acylated and sulfonylated. Acylation with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives. For instance, reaction with acetyl chloride would produce N-(1-allyl-5-methyl-1H-pyrazol-4-yl)acetamide. Sulfonylation, the reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270), affords the corresponding sulfonamides. researchgate.net These reactions are often high-yielding and provide a reliable method for functionalizing the amine group. researchgate.netresearchgate.net

| Reaction Type | Reagent Class | Derivative Formed | Example Product |

|---|---|---|---|

| Imination | Aldehydes/Ketones | Imine (Schiff Base) | N-benzylidene-1-allyl-5-methyl-1H-pyrazol-4-amine (from Benzaldehyde) |

| Acylation | Acyl Halides/Anhydrides | Amide | N-(1-allyl-5-methyl-1H-pyrazol-4-yl)acetamide (from Acetyl Chloride) |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | N-(1-allyl-5-methyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide (from Tosyl Chloride) |

Transformations Involving the Allyl Moiety

The N-allyl group provides a versatile handle for further molecular elaboration through rearrangements and cycloaddition reactions.

researchgate.netbeilstein-journals.org-Wittig Rearrangements and Related Allylic Rearrangements

The term " nih.govacs.org-Wittig Rearrangement" appears to be a typographical error, as the most relevant sigmatropic rearrangement for N-allyl systems is the researchgate.netbeilstein-journals.org-Wittig rearrangement. organic-chemistry.org This concerted, thermally allowed process involves the deprotonation of the carbon adjacent to the nitrogen (the allylic position) using a strong base (e.g., n-butyllithium) at low temperatures. mdpi.com This generates a carbanion that undergoes a rearrangement through a five-membered cyclic transition state, resulting in the migration of the allyl group from the nitrogen atom to an adjacent carbon atom of the pyrazole ring. organic-chemistry.org In this specific molecule, the rearrangement would likely lead to the formation of a C-allyl pyrazole derivative, providing a pathway to carbon-carbon bond formation. The researchgate.netmdpi.com-Wittig rearrangement can sometimes be a competing side reaction, particularly at higher temperatures. organic-chemistry.org

Cycloaddition Reactions and Fused Ring Formation

The double bond of the allyl group can act as a dienophile or dipolarophile in cycloaddition reactions, leading to the formation of fused ring systems. Intramolecular Diels-Alder reactions, where the pyrazole ring acts as the diene and the allyl group's double bond as the dienophile, are a powerful tool for constructing polycyclic heterocyclic systems. mdpi.com These reactions are often promoted by heat and can proceed with high regioselectivity. mdpi.com Similarly, 1,3-dipolar cycloaddition reactions, where a 1,3-dipole (such as a nitrile oxide or azide) reacts with the allyl double bond, can be used to synthesize novel five-membered heterocyclic rings fused or appended to the pyrazole core. researchgate.net Such strategies are valuable for building molecular complexity and accessing diverse chemical scaffolds. beilstein-journals.org

Development of Novel Polyheterocyclic Systems Incorporating the Pyrazolylamine Core

The versatile scaffold of this compound serves as a valuable building block in the synthesis of a variety of fused heterocyclic systems. Its inherent reactivity, characterized by the nucleophilic 4-amino group and the endocyclic nitrogen atoms, allows for the construction of diverse polyheterocyclic frameworks through cyclocondensation reactions with suitable bielectrophilic reagents. These reactions are fundamental in the field of medicinal chemistry for the generation of novel compounds with potential therapeutic applications.

The primary strategies for elaborating the pyrazolylamine core into more complex structures involve reactions with 1,3-dicarbonyl compounds and their synthetic equivalents. These reactions typically proceed through a series of condensation and cyclization steps to yield fused pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, among other systems. The substitution pattern of the resulting polyheterocyclic system can be controlled by the choice of the bielectrophilic partner.

One of the most common and effective methods for the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. nih.gov This reaction is often catalyzed by acid and proceeds via initial condensation between the exocyclic amino group of the pyrazole and one of the carbonyl groups of the dielectrophile, followed by intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on both the pyrazole and the dicarbonyl compound.

Similarly, pyrazolo[3,4-b]pyridines can be synthesized from 5-aminopyrazoles through multi-component reactions or by condensation with α,β-unsaturated carbonyl compounds. mdpi.com In these syntheses, the pyrazole ring acts as a dinucleophile, reacting with the electrophilic centers of the other reactant to construct the fused pyridine ring. The reaction conditions for these transformations can be tailored to favor the formation of specific isomers. For instance, the use of different catalysts or solvents can direct the reaction towards the desired product. mdpi.com

Furthermore, the development of novel polyheterocyclic systems is not limited to pyrimidines and pyridines. The reactivity of the this compound core allows for its incorporation into a wide array of other fused systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[5,1-c] nih.govmdpi.combeilstein-journals.orgtriazines, by reacting with appropriate precursors. These synthetic strategies open up avenues for the creation of diverse chemical libraries for biological screening.

While the general reactivity of 5-aminopyrazoles is well-documented, specific examples detailing the synthesis of polyheterocyclic systems from this compound are less common in the readily available literature. However, based on the established reactivity of analogous compounds, the following tables outline the expected products from the reaction of this compound with various bielectrophiles, along with plausible reaction conditions.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines

| Bielectrophile | Product | Reaction Conditions |

| Acetylacetone (B45752) | 1-allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine | Acetic acid, reflux |

| Ethyl acetoacetate (B1235776) | 1-allyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine | Ethanol, reflux |

| Diethyl malonate | 1-allyl-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one | Sodium ethoxide, ethanol, reflux |

Table 2: Synthesis of Pyrazolo[3,4-b]pyridines

| Bielectrophile/Reaction Type | Product | Reaction Conditions |

| 1,1,1-Trifluoro-2,4-pentanedione | 1-allyl-4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | Acetic acid, reflux |

| Arylidenemalononitrile | 1-allyl-6-amino-4-aryl-5-cyano-1H-pyrazolo[3,4-b]pyridine | Piperidine, ethanol, reflux |

| Multi-component reaction with an aldehyde and a β-ketoester | Substituted 1-allyl-1H-pyrazolo[3,4-b]pyridines | Various catalysts (e.g., ZrCl4), solvent, heat mdpi.com |

These tables are illustrative of the potential for this compound to be used as a precursor for a wide range of polyheterocyclic systems. The specific outcomes of these reactions, including yields and the formation of any regioisomers, would need to be confirmed through experimental investigation.

Advanced Spectroscopic and Crystallographic Elucidation of 1 Allyl 5 Methyl 1h Pyrazol 4 Ylamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules. For 1-Allyl-5-methyl-1H-pyrazol-4-ylamine, ¹H and ¹³C NMR, complemented by 2D NMR experiments like HSQC and HMBC, would provide a complete picture of the molecular framework.

¹H NMR Spectroscopy would reveal the number of different types of protons and their neighboring environments. The characteristic chemical shifts (δ) for the protons in this compound are predicted as follows:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole-H3 | ~7.2-7.5 | s | - |

| Allyl-H (CH) | ~5.8-6.0 | m | - |

| Allyl-H (CH₂) | ~5.0-5.2 | m | - |

| Allyl-H (NCH₂) | ~4.4-4.6 | d | ~5-6 |

| NH₂ | ~3.5-5.0 (broad) | s | - |

| Methyl-H (CH₃) | ~2.1-2.3 | s | - |

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The anticipated chemical shifts for the carbon atoms are detailed below:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrazole-C5 | ~145-150 |

| Pyrazole-C4 | ~125-130 |

| Pyrazole-C3 | ~135-140 |

| Allyl-CH | ~132-135 |

| Allyl-CH₂ | ~116-120 |

| Allyl-NCH₂ | ~50-55 |

| Methyl-C | ~10-15 |

2D NMR Spectroscopy , such as Heteronuclear Single Quantum Coherence (HSQC), would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would further establish the connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds away.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₁N₃), the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (137.18 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for pyrazoles often involve the cleavage of the pyrazole (B372694) ring and the loss of substituents. For this compound, characteristic fragments are expected from the loss of the allyl group and subsequent ring fragmentation.

Predicted Fragmentation Pattern:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 137 | [C₇H₁₁N₃]⁺ | Molecular Ion |

| 96 | [C₄H₆N₃]⁺ | Loss of allyl radical (•C₃H₅) |

| 82 | [C₄H₆N₂]⁺ | Loss of allyl and NH radical |

| 41 | [C₃H₅]⁺ | Allyl cation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy would show characteristic absorption bands for the various functional groups in this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | Amine (NH₂) | 3300-3500 (two bands) |

| C-H stretch (sp²) | Aromatic/Allyl C-H | 3000-3100 |

| C-H stretch (sp³) | Methyl/Allyl C-H | 2850-3000 |

| C=C stretch | Allyl | 1640-1680 |

| C=N, C=C stretch | Pyrazole ring | 1500-1600 |

| N-H bend | Amine (NH₂) | 1590-1650 |

| C-N stretch | Amine/Pyrazole | 1250-1350 |

Raman Spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the pyrazole ring and the C=C bond of the allyl group.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, SCXRD analysis would provide a wealth of structural information.

This analysis would confirm the connectivity of the atoms, and provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group.

Hypothetical Crystallographic Data Table:

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | 1000-1500 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.2 |

This detailed structural information is invaluable for understanding the molecule's physical and chemical properties and for computational modeling studies.

Structure Activity Relationship Sar Investigations of Substituted Pyrazolylamine Scaffolds

Methodological Frameworks for Quantitative and Group-Based Structure-Activity Relationship (QSAR/G-QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemmethod.com The primary goal of QSAR is to develop predictive models that can estimate the activity of novel, unsynthesized molecules, thereby guiding drug design and optimization. x-mol.comyoutube.com The process involves calculating molecular descriptors that quantify various physicochemical properties of the molecules.

These descriptors fall into several categories:

Electronic: Descriptors related to the electron distribution, such as atomic charges and dipole moments. nih.gov

Steric: Parameters describing the size and shape of the molecule, like molecular volume and surface area.

Hydrophobic: Properties related to the molecule's lipophilicity, commonly represented by LogP.

Topological: Indices that describe the connectivity of atoms within the molecule. chemmethod.com

Once calculated, these descriptors are used as independent variables in statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Artificial Neural Networks (ANN) to build a predictive model of biological activity (the dependent variable). chemmethod.comnih.gov

| Applicability | Widely used for congeneric series of compounds. | Highly effective for lead optimization and scaffold hopping. basicmedicalkey.com |

Influence of Allyl Substitution and Amine Functionality on Molecular Interactions

The specific substituents on the pyrazole (B372694) core, namely the allyl group at the N1 position and the amine group at the C4 position, are critical determinants of the molecule's interaction with biological targets.

The amine functionality (-NH2) at the C4 position significantly impacts the molecule's properties. As a primary amine, it can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). nih.gov This dual capability allows it to form strong, directional hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, or threonine, which are often crucial for anchoring a ligand within a binding site. nih.gov Furthermore, the amine group imparts basicity to the molecule, meaning it can be protonated under physiological conditions. This positive charge can then form ionic interactions or salt bridges with negatively charged residues (e.g., aspartate or glutamate), further strengthening the ligand-receptor complex. The position of the amino group on the pyrazole ring is a key factor in its biological activity profile. nih.gov

Identification of Key Pharmacophoric Elements within Pyrazolamine Derivatives

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For pyrazolamine derivatives, several key pharmacophoric elements can be identified based on the core structure of 1-Allyl-5-methyl-1H-pyrazol-4-ylamine.

A typical pharmacophore model for this class of compounds would likely include:

Hydrogen Bond Donor/Acceptor: The C4-amine group is a critical pharmacophoric feature, capable of both donating and accepting hydrogen bonds. nih.govnih.gov

Aromatic/Heteroaromatic Center: The pyrazole ring itself serves as a planar, aromatic feature that can engage in π-π stacking or hydrophobic interactions. mdpi.com

Hydrophobic/Non-polar Group: The allyl group at the N1 position and the methyl group at the C5 position represent key hydrophobic features that can interact with non-polar regions of a binding pocket. nih.gov

The spatial arrangement of these features is critical. A successful pharmacophore model defines the precise 3D geometry and distances between these elements required for biological activity. For instance, a model might specify the distance between the hydrophobic center of the allyl group and the hydrogen bond donor feature of the amine group. Such models are invaluable for screening large compound libraries to find new molecules that match the pharmacophoric pattern, even if their underlying chemical scaffolds are different. pharmacophorejournal.com

Table 2: Key Pharmacophoric Features of the Pyrazolamine Scaffold

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Molecular Interaction |

|---|---|---|

| Hydrogen Bond Donor | C4-Amine (-NH2) | Interaction with electronegative atoms (e.g., Oxygen in Asp, Glu, Ser). nih.gov |

| Hydrogen Bond Acceptor | C4-Amine (N atom), Pyrazole (N atoms) | Interaction with hydrogen atoms on polar residues (e.g., Ser, Thr, Gln). |

| Aromatic Ring | Pyrazole Core | π-π stacking with aromatic amino acid residues (Phe, Tyr, Trp). mdpi.com |

Computational and In Silico Approaches to SAR Prediction and Optimization

Beyond QSAR and pharmacophore modeling, a suite of computational tools is employed to predict and optimize the SAR of pyrazolamine derivatives. nih.govx-mol.com These in silico methods accelerate the drug discovery process by prioritizing which compounds to synthesize and test. ijpbs.com

Molecular Docking is a primary technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. tandfonline.comresearchgate.net For this compound, docking simulations would place the molecule into the 3D structure of a target receptor and score the different binding poses. This allows researchers to visualize the key interactions, such as the hydrogen bonds formed by the amine group or the hydrophobic contacts made by the allyl substituent, providing a structural basis for the observed SAR. nih.govnih.gov

Virtual Screening (VS) leverages these computational methods to rapidly screen vast libraries of chemical compounds. nih.govenamine.net In a structure-based VS campaign, thousands or even millions of compounds can be docked into a target's active site, with the best-scoring molecules selected for further investigation. chemmethod.comnih.gov Ligand-based VS uses a known active molecule or a pharmacophore model as a template to search for other compounds with similar properties. pharmacophorejournal.com

Molecular Dynamics (MD) Simulations provide a more dynamic view of the ligand-receptor complex. nih.govnih.gov While docking provides a static snapshot, MD simulations model the movement of atoms over time, offering insights into the stability of the binding pose and the flexibility of both the ligand and the protein. nih.gov This can reveal alternative binding modes or confirm the stability of key interactions predicted by docking. nih.gov

These computational approaches are integrated to create a powerful workflow for SAR exploration. An initial QSAR model might suggest that hydrophobicity at the N1 position is important. Docking studies could then be used to explore the size and shape of the hydrophobic pocket, guiding the design of new N1 substituents. These new designs can be evaluated through virtual screening and their binding stability confirmed with MD simulations before committing to chemical synthesis. nih.govekb.eg

Theoretical and Computational Chemistry Studies on 1 Allyl 5 Methyl 1h Pyrazol 4 Ylamine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of molecules. jcsp.org.pknih.gov These methods are widely applied to pyrazole (B372694) derivatives to predict their properties and behavior. eurasianjournals.comresearchgate.net

Basic computed properties for 1-Allyl-5-methyl-1H-pyrazol-4-ylamine are available from public databases. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H11N3 | PubChem nih.gov |

| Molecular Weight | 137.18 g/mol | PubChem nih.gov |

| XLogP3 | 0.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. numberanalytics.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, making these sites susceptible to electrophilic attack. The LUMO, conversely, would indicate the most likely sites for nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity. jcsp.org.pk In a study on pyrazole-carboxamides, DFT calculations were used to determine the HOMO and LUMO energies, which helped in understanding their electronic and charge transfer properties. jcsp.org.pk

| Compound | EHOMO | ELUMO | Energy Gap (ΔE) | Reference |

|---|---|---|---|---|

| Pyrazole-carboxamide derivative 4 | -5.44 | -1.21 | 4.23 | jcsp.org.pk |

| Pyrazole-carboxamide derivative 5 | -5.56 | -1.24 | 4.32 | jcsp.org.pk |

| Pyrazole-carboxamide derivative 8 | -5.67 | -1.79 | 3.88 | jcsp.org.pk |

DFT calculations can be used to simulate various spectroscopic properties, which can then be compared with experimental data to validate the computed structure. For pyrazole derivatives, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions are commonly performed. researchgate.net

Simulated IR spectra can help in the assignment of vibrational bands observed experimentally. For instance, in a study of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, DFT calculations were used to assign the N-H bond stretching frequencies. Similarly, computed ¹H and ¹³C NMR chemical shifts for this compound would aid in the interpretation of experimental NMR spectra. Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis spectra and predict the electronic transitions responsible for the observed absorption bands. jcsp.org.pk

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

While quantum chemical calculations are powerful for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. eurasianjournals.comnih.gov MD simulations can be used to explore the conformational landscape of flexible molecules like this compound, revealing the different shapes the molecule can adopt and the transitions between them. researchgate.net

Furthermore, MD simulations are particularly useful for studying the effects of the solvent on the molecule's structure and behavior. mdpi.com The interactions between the solute and solvent molecules can significantly influence the conformational preferences and reactivity of the solute. For pyrazole derivatives, MD simulations have been employed to validate the stability of their binding modes within biological targets such as enzymes. rsc.org

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. rsc.org By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This approach can be applied to understand the reactivity of this compound in various chemical transformations. For example, the N-allylation of pyrazoles with allylic alcohols has been studied, and DFT calculations have been used to investigate the role of hydrogen bonding in the reaction mechanism. researchgate.net The photodegradation mechanism of 1-phenyl-4-allyl-tetrazol-5-one, a related heterocyclic compound with an allyl group, was studied using DFT to validate an experimentally proposed mechanism. mdpi.com

Virtual Screening and Ligand Design Methodologies Based on Pyrazolamine Scaffolds

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov The 4-aminopyrazole moiety, in particular, is an important framework for the design of kinase inhibitors and other therapeutic agents. mdpi.com

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govchemmethod.comnih.gov Pyrazolamine scaffolds are frequently used in the design of compound libraries for virtual screening campaigns. researchgate.net Structure-based virtual screening involves docking candidate molecules into the active site of a target protein to predict their binding affinity and mode. researchgate.net Ligand-based methods, on the other hand, use the information from known active molecules to identify new compounds with similar properties. biorxiv.orgyoutube.com

The structure of this compound could serve as a starting point for the design of new ligands. By modifying the substituents on the pyrazole ring, it is possible to optimize the compound's binding affinity and selectivity for a particular biological target. nih.govrsc.org

Applications in Catalysis and Coordination Chemistry of Pyrazole Derived Ligands

Pyrazolamines as Ligands for Transition Metal Complexes

Pyrazole-based compounds are exceptional ligands for transition metals due to their ability to form stable complexes with a wide variety of metal ions. researchgate.net The nitrogen atoms in the pyrazole (B372694) ring can coordinate to metal centers, and the ease of substitution on the ring allows for the fine-tuning of the ligand's electronic and steric properties. nih.gov The introduction of an amine group, as seen in pyrazolamines, adds another potential N-donor site, enhancing the ligand's chelating ability. mdpi.com

These ligands can coordinate to metals in several ways: as a neutral monodentate ligand through one of the ring nitrogens, or, upon deprotonation, as an anionic pyrazolate that can bridge two metal centers. nih.govresearchgate.net The presence of additional functional groups like amines or pyridyls allows for polydentate coordination, leading to the formation of highly stable chelate rings. researchgate.net This versatility has led to the synthesis of a vast array of transition metal complexes with diverse geometries and nuclearities. researchgate.netresearchgate.net For instance, pyrazole derivatives have been used to create complexes with metals such as Cu(II), Ni(II), Co(II), Zn(II), Cd(II), and Fe(III), resulting in coordination geometries ranging from square planar and tetrahedral to octahedral. nih.govrsc.orgnih.govresearchgate.net

Interactive Table: Examples of Pyrazole-Based Ligands and Their Transition Metal Complexes

| Ligand | Metal Ion(s) | Resulting Complex Geometry/Type | Reference(s) |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II), Fe(III) | Mononuclear complexes | nih.gov |

| (E)-1-(amino(1H-pyrazol-1-yl)methylene)guanidinium | Co(II/III), Ni(II), Cu(II) | Distorted Octahedral, Distorted Square Planar | rsc.org |

| 2-(pyrazol-1-yl)-benzimidazole | Zn(II), Cu(II) | Mononuclear and Dinuclear complexes | tandfonline.comresearchgate.net |

| 3-tert-butyl-4-cyano pyrazole | Co(II), Mn(II), Cu(II) | Octahedral | researchgate.net |

| 2-(3′-(4′′-sub-aryl)-1′-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | Cu(II), Ni(II) | Square Planar, Tetrahedral | researchgate.net |

| Acyl-pyrazolones | Main group, transition metals, lanthanides, actinides | Octahedral, Pentagonal-bipyramidal, Antiprismatic | nih.gov |

Catalytic Activity of Pyrazole-Metal Complexes in Organic Transformations

The metal complexes formed from pyrazole-derived ligands are not just structurally interesting; many exhibit significant catalytic activity in a range of organic transformations. nih.govresearchgate.net The ligand framework plays a crucial role in stabilizing the metal center and modulating its reactivity, making these complexes effective catalysts.

A prominent area of application is in oxidation catalysis. For example, copper complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. dntb.gov.ua Similarly, certain Co(II/III), Ni(II), and Cu(II) complexes of a pyrazole-functionalized ligand have been successfully employed as catalysts for the peroxidative oxidation of styrene (B11656) to benzaldehyde (B42025), achieving high yields under optimized conditions. rsc.org Beyond oxidation, palladium complexes featuring bispyrazolyl ligands have demonstrated high efficiency as precatalysts in Suzuki-Miyaura cross-coupling reactions, one of the most important carbon-carbon bond-forming reactions in organic synthesis. dntb.gov.ua

Interactive Table: Catalytic Applications of Pyrazole-Metal Complexes

| Catalyst System | Organic Transformation | Key Findings | Reference(s) |

| Copper(II) complexes with pyrazole-based N-donor ligands | Oxidation of catechol to o-quinone | Excellent catalytic activities observed; reaction rates depend on ligand nature, counterion, and solvent. | dntb.gov.ua |

| [(H6L)CuCl3]·H2O (L = pyrazole-functionalized 1,3,5-triazopentadiene) | Peroxidative oxidation of styrene to benzaldehyde | High yields of benzaldehyde (up to 80%) achieved. | rsc.org |

| Ruthenium(II) complexes with protic, pincer-type pyrazole ligands | Asymmetric transfer hydrogenation of acetophenone | Effective catalysis demonstrated, with theoretical calculations suggesting an outer-sphere hydrogen transfer mechanism. | nih.gov |

| Palladium precatalysts with homoscorpionate bispyrazolyl ligands | Suzuki–Miyaura cross-coupling of aryl chlorides | Highly efficient for challenging cross-coupling reactions. | dntb.gov.ua |

The effectiveness of pyrazole-metal complexes in catalysis is deeply rooted in fundamental principles of coordination chemistry, particularly chelation and ligand design. Chelation, the process where a polydentate ligand binds to a central metal ion to form a ring structure, is a critical strategy for creating stable and catalytically active species. nih.govresearchgate.net By incorporating multiple donor atoms into a single molecule, such as the pyrazole nitrogens and the exocyclic amine in a pyrazolamine, the resulting metal complex gains significant thermodynamic stability (the "chelate effect").

Ligand design is paramount for tuning the properties of the catalyst. The electronic and steric characteristics of the pyrazole ligand can be systematically modified by altering the substituents on the ring. nih.gov For a molecule like 1-Allyl-5-methyl-1H-pyrazol-4-ylamine, the electron-donating methyl group, the N-allyl group, and the 4-amino group collectively influence the electron density at the metal center and the steric environment around it. This, in turn, affects the catalyst's activity, selectivity, and stability. The flexible and predictable synthesis of pyrazole rings allows for the rational design of ligands tailored for specific catalytic applications. nih.gov

Catalysis can be broadly classified into two types: homogeneous, where the catalyst and reactants are in the same phase, and heterogeneous, where they are in different phases. researchgate.net Pyrazole-metal complexes are most commonly employed as homogeneous catalysts, dissolved in the reaction solvent along with the substrates. southwales.ac.uk This approach often leads to high catalytic activity and selectivity due to the well-defined nature of the active sites and the absence of mass-transfer limitations. nih.gov

While homogeneous catalysts are highly effective, their separation from the reaction products can be challenging. Heterogeneous catalysts, in contrast, can be easily recovered and reused, offering economic and environmental advantages. Although less common for pyrazole-metal complexes themselves, the principles of heterogeneous catalysis are relevant in the broader context of pyrazole chemistry. For instance, a magnetic nanocomposite, poly(aniline-co-melamine)@MnFe2O4, has been developed as a highly active and reusable heterogeneous catalyst for the synthesis of various pyrazole derivatives, demonstrating the power of this approach. The development of methods to immobilize pyrazole-metal complexes on solid supports is an active area of research, aiming to combine the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems.

Investigations into Metallosupramolecular Architectures with Pyrazole-Based Ligands

Beyond their use in single-molecule catalysis, pyrazole-derived ligands are exceptional building blocks for the construction of complex, self-assembled metallosupramolecular architectures. nih.govresearchgate.net These are large, ordered structures formed through the coordination of metal ions with organic ligands. The predictable geometry and bonding capabilities of pyrazoles make them ideal for designing intricate structures like metallacycles, cages, and coordination polymers. tandfonline.comnih.gov

The ability of the pyrazolate anion to bridge two metal centers is a key feature exploited in this area. researchgate.net Researchers have designed bis-bidentate ligands containing two pyrazole units linked by a rigid or flexible spacer. tandfonline.comresearchgate.net When reacted with metal ions like Cu(II) or Zn(II), these ligands can self-assemble into discrete dinuclear cyclic structures or extended polymeric networks. tandfonline.comresearchgate.net The final architecture is often directed by factors such as the geometry of the ligand, the coordination preference of the metal ion, and the nature of the counter-anions.

Furthermore, non-covalent interactions like hydrogen bonding and π-π stacking play a crucial role in organizing these complexes in the solid state. tandfonline.comresearchgate.net For example, the N-H group on a pyrazole ring can act as a hydrogen-bond donor, linking adjacent molecules into one-, two-, or three-dimensional supramolecular networks. rsc.org These ordered materials can possess interesting properties, such as porosity, which can be exploited for creating channels within a crystal lattice capable of hosting guest molecules. tandfonline.comresearchgate.net

Future Research Trajectories for 1 Allyl 5 Methyl 1h Pyrazol 4 Ylamine

Development of Advanced Synthetic Strategies for Complex Architectures

Future synthetic research on 1-Allyl-5-methyl-1H-pyrazol-4-ylamine is expected to move beyond traditional methods to embrace more sophisticated and efficient strategies for constructing complex molecular architectures.

One promising direction is the application of multicomponent reactions (MCRs) . These reactions, in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. nih.goviapchem.org Future research could focus on designing novel MCRs that utilize this compound as a key building block. For instance, the primary amine of this compound could participate in isocyanide-based MCRs, such as the Ugi or Passerini reactions, to rapidly generate libraries of complex amides and esters.

Another critical area for development is the transition-metal-catalyzed C-H functionalization of the pyrazole (B372694) ring. tandfonline.comrsc.org This approach allows for the direct introduction of new functional groups onto the pyrazole core, bypassing the need for pre-functionalized starting materials. nih.gov Research could explore the regioselective C-H arylation, alkenylation, or alkylation of the pyrazole ring of this compound, leading to novel derivatives with potentially enhanced biological activities or material properties. tandfonline.com

Furthermore, the adoption of flow chemistry techniques could revolutionize the synthesis of derivatives of this compound. ontosight.ai Continuous-flow reactors offer precise control over reaction parameters, enhanced safety for handling hazardous reagents, and the potential for automated, high-throughput synthesis. ontosight.ai This would be particularly advantageous for optimizing reaction conditions and for the large-scale production of promising derivatives.

Expansion of Derivatization Libraries for Focused Research

The creation of diverse chemical libraries is fundamental to drug discovery and materials science. Future research will likely focus on expanding the derivatization of this compound to generate focused libraries for specific research applications.

The allyl group is a particularly attractive site for derivatization. It can undergo a wide range of transformations, including epoxidation, dihydroxylation, and metathesis reactions, to introduce new functional groups and stereocenters. Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, could be employed to further functionalize the allyl moiety. nih.gov

The primary amine at the 4-position of the pyrazole ring is another key handle for derivatization. It can be readily acylated, alkylated, or sulfonylated to produce a wide array of amides, secondary and tertiary amines, and sulfonamides. mdpi.com These modifications can significantly impact the compound's physicochemical properties, such as its solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for its biological activity.

Moreover, the pyrazole ring itself can be further functionalized. For example, electrophilic substitution reactions, such as nitration or halogenation, could be explored to introduce substituents at the C3 position of the pyrazole ring. The development of solid-phase synthesis methodologies for this compound derivatives would enable the high-throughput generation of large and diverse compound libraries for screening purposes. nih.gov

| Functional Group | Potential Derivatization Reactions |

| Allyl Group | Epoxidation, Dihydroxylation, Metathesis, Heck Coupling, Suzuki Coupling |

| Primary Amine | Acylation, Alkylation, Sulfonylation, Reductive Amination |

| Pyrazole Ring | C-H Functionalization, Electrophilic Substitution (e.g., Nitration, Halogenation) |

| Methyl Group | Oxidation, Halogenation |

Integration of Multi-Omics Data in Advanced SAR Studies

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. nih.gov Future research on this compound and its derivatives will likely incorporate advanced computational and experimental techniques, including the integration of multi-omics data. mdpi.com

By combining genomic, proteomic, and metabolomic data, researchers can gain a more comprehensive understanding of the molecular mechanisms underlying the biological activity of these compounds. mdpi.com For example, transcriptomic analysis could identify genes that are up- or down-regulated in response to treatment with a particular derivative, providing insights into its mode of action. Proteomic studies could identify the protein targets of the compound, while metabolomic analysis could reveal its effects on cellular metabolism.

This multi-omics approach can be used to build more predictive SAR models. youtube.com By correlating the structural features of the compounds with their effects on multiple biological pathways, it may be possible to identify the key molecular determinants of their activity and to design new derivatives with improved potency and selectivity. nih.govnih.gov

Exploration of Novel Interdisciplinary Applications in Materials Science and Chemical Biology

The unique chemical properties of this compound make it an attractive candidate for a variety of interdisciplinary applications, particularly in materials science and chemical biology.

In materials science , pyrazole derivatives have shown promise as corrosion inhibitors for various metals and alloys. iapchem.orgtandfonline.comnih.govacs.orgbohrium.com The nitrogen atoms in the pyrazole ring can coordinate to metal surfaces, forming a protective film that prevents corrosion. tandfonline.comnih.gov Future research could explore the potential of this compound and its derivatives as corrosion inhibitors for steel, copper, and other industrially important metals. iapchem.orgnih.govacs.org Additionally, the incorporation of this compound into polymer backbones could lead to the development of new functional materials with tailored properties, such as enhanced thermal stability or specific recognition capabilities. lifechemicals.com Pyrazole derivatives have also been investigated for their photoluminescent properties, suggesting potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.comresearchgate.netresearchgate.net

In chemical biology , the pyrazole scaffold is a key component of many fluorescent probes and sensors. nih.govrsc.orgnih.govbenthamdirect.com The ability of pyrazoles to coordinate with metal ions, coupled with their favorable photophysical properties, makes them ideal for the development of sensors for a variety of analytes. nih.govrsc.orgresearchgate.net Future research could focus on developing derivatives of this compound that can act as selective fluorescent probes for specific metal ions, anions, or biomolecules. nih.govrsc.org These probes could be used for a variety of applications, including bioimaging, environmental monitoring, and clinical diagnostics. nih.govbenthamdirect.com

| Field | Potential Application |

| Materials Science | Corrosion Inhibitors, Functional Polymers, Photoluminescent Materials |

| Chemical Biology | Fluorescent Probes, Chemical Sensors, Bioimaging Agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.